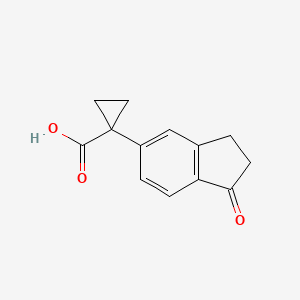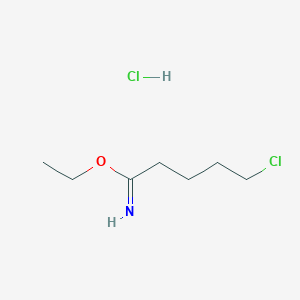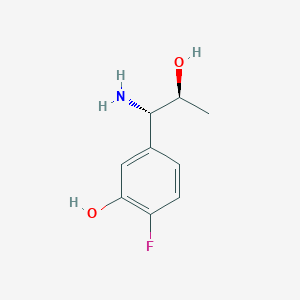
5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a synthetic organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxypropyl groups through nucleophilic substitution and reduction reactions. The stereochemistry of the compound is controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary amine
Substitution: Formation of various substituted phenols
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
Medically, this compound has potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or neurological disorders.
Industry
In industry, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups allow for cross-linking and polymerization reactions, leading to materials with unique properties.
Wirkmechanismus
The mechanism by which 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity through electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol
- 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-bromophenol
- 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-iodophenol
Uniqueness
Compared to its analogs, 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties.
Eigenschaften
Molekularformel |
C9H12FNO2 |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
5-[(1S,2S)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |
InChI-Schlüssel |
FKBNNJMJRQQBOR-SSDLBLMSSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)F)O)N)O |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)F)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


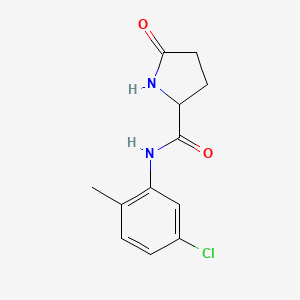
![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
![9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13047751.png)

![5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
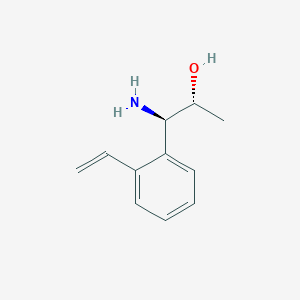
![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)
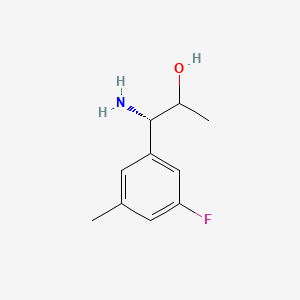

![2-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13047793.png)
